molecular formula C13H7Cl3FNO B5764607 3,4-dichloro-N-(4-chloro-2-fluorophenyl)benzamide

3,4-dichloro-N-(4-chloro-2-fluorophenyl)benzamide

Cat. No. B5764607
M. Wt: 318.6 g/mol
InChI Key: SBRDLBVJPLBZHT-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-dichloro-N-(4-chloro-2-fluorophenyl)benzamide” are not explicitly provided in the sources I found .

Scientific Research Applications

Antimicrobial and Antiproliferative Agents

The compound has been studied for its potential as an antimicrobial and antiproliferative agent . The synthesized derivatives of the compound were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . They were also tested for anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Synthesis of Pyrimidine Derivatives

The compound can be used in the synthesis of pyrimidine derivatives . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . The compound can be used to introduce different aryl, alkyl or heteroaryl groups into the pyrimidine ring .

Synthesis of Benzoic Acid Derivatives

2,4-Dichloro-3,5-difluorobenzoic acid, a synthetic precursor, can be prepared from the compound . This derivative is valuable for the synthesis of medicines, including antibacterials .

Molecular Docking Studies

The compound and its derivatives can be used in molecular docking studies . These studies are crucial in drug discovery as they help in understanding the binding mode of active compounds with receptors .

Development of Anticancer Drugs

The compound has potential in the development of anticancer drugs . Some derivatives of the compound were found to be active against breast cancer cell line .

Development of Antimicrobial Drugs

The compound can be used in the development of new antimicrobial drugs . Some derivatives of the compound have shown promising antimicrobial activity .

properties

IUPAC Name

3,4-dichloro-N-(4-chloro-2-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3FNO/c14-8-2-4-12(11(17)6-8)18-13(19)7-1-3-9(15)10(16)5-7/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRDLBVJPLBZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)Cl)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(4-chloro-2-fluorophenyl)benzamide

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